N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-4-methylaniline
Description
N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-4-methylaniline is a benzotriazole-containing aromatic amine characterized by a 4-methylphenyl group attached to a benzotriazolylmethyl moiety.
Properties
IUPAC Name |
N-[benzotriazol-1-yl-(4-methylphenyl)methyl]-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-15-7-11-17(12-8-15)21(22-18-13-9-16(2)10-14-18)25-20-6-4-3-5-19(20)23-24-25/h3-14,21-22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYFZVHQVOJWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(NC2=CC=C(C=C2)C)N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-4-methylaniline is a synthetic compound that belongs to the benzotriazole family, which is known for its diverse biological activities. This compound's unique structure combines a benzotriazole core with a 4-methylphenyl group and an aniline moiety, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₆H₁₆N₄
- Molecular Weight : 280.32 g/mol
- CAS Number : 117067-49-9
Biological Activities
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit antimicrobial properties against various pathogens. Studies have shown that compounds similar to this compound demonstrate:
- Antibacterial Effects : Active against strains such as Escherichia coli and Staphylococcus aureus.
- Antifungal Properties : Effective against fungi like Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml depending on the specific structural modifications of the benzotriazole ring .
Anticancer Potential
The compound has been evaluated for its potential anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the benzotriazole moiety is believed to enhance its interaction with molecular targets involved in cancer progression .
Enzyme Inhibition
This compound has been investigated as a potential enzyme inhibitor. The structure allows for π–π stacking interactions and hydrogen bonding with active sites of various enzymes, leading to inhibition of their activity. This property is particularly relevant in the context of drug design for treating diseases where enzyme activity is dysregulated .
The mechanism by which this compound exerts its biological effects involves:
- Binding Interactions : The benzotriazole moiety forms non-covalent interactions with proteins and enzymes, influencing their function.
- Cellular Uptake : Its lipophilic nature facilitates cellular penetration, allowing it to reach intracellular targets effectively .
Case Studies
Several case studies highlight the biological activity of benzotriazole derivatives:
- Antimicrobial Study : A study demonstrated that a series of benzotriazole derivatives showed varying degrees of antibacterial and antifungal activity against clinical isolates. The most potent compounds were those with bulky hydrophobic groups attached to the benzotriazole ring .
- Anticancer Research : In vitro assays indicated that certain benzotriazole derivatives inhibited the growth of human cancer cell lines more effectively than conventional chemotherapeutics. The study emphasized the role of structural modifications in enhancing anticancer efficacy .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry Applications
N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-4-methylaniline exhibits notable biological activities, particularly in the realm of antiviral and anticancer research.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, modifications of benzotriazole derivatives have shown effectiveness against SARS-CoV-2, with nanomolar biochemical inhibition reported in laboratory settings . The structural flexibility of the benzotriazole moiety allows for the rational design of derivatives that can enhance antiviral efficacy.
| Study | Activity | EC50 Value (µM) | Reference |
|---|---|---|---|
| Benzotriazole derivatives | Antiviral against SARS-CoV-2 | 23 | |
| Benzotriazole-based compounds | Cytotoxicity against cancer cells | Varies |
Anticancer Properties
The compound's ability to interact with various biological macromolecules positions it as a candidate for cancer therapeutics. Research indicates that benzotriazole derivatives can inhibit specific enzymes involved in cancer progression, suggesting their potential as chemotherapeutic agents .
Materials Science Applications
In materials science, this compound is explored for its role as a corrosion inhibitor and stabilizer in polymers.
Corrosion Inhibition
Benzotriazole compounds are well-documented for their effectiveness in preventing corrosion in metals. The unique π–π stacking interactions of the benzotriazole moiety allow it to form protective films on metal surfaces, significantly enhancing durability against environmental factors .
| Material | Application | Effectiveness |
|---|---|---|
| Steel | Corrosion inhibitor | High effectiveness in acidic environments |
| Aluminum | Protective coating | Enhanced resistance to oxidation |
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and π–π interactions with enzymes and receptors. This interaction can lead to the inhibition of critical biological pathways, which is essential for its applications in medicinal chemistry.
Case Study 1: Antiviral Development
A study focusing on the design and synthesis of benzotriazole derivatives for antiviral applications demonstrated that structural modifications could significantly enhance activity against viral targets. The introduction of specific substituents on the benzene ring allowed for improved binding affinity to viral proteins .
Case Study 2: Corrosion Resistance in Coatings
In industrial applications, this compound has been incorporated into polymer coatings. Tests showed that these coatings exhibited superior resistance to corrosion compared to traditional formulations, highlighting the compound's utility in extending the lifespan of metal components .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzotriazolyl group acts as a leaving group in reactions with organozinc reagents:
*Isolation unsuccessful due to decomposition .
Mechanistic notes :
-
Reactions proceed via concerted substitution at the α-carbon, retaining enamine geometry.
-
Steric hindrance from methyl groups slows reactivity with bulky reagents .
Stability and Limitations
-
Thermal stability : Decomposes above 80°C in polar solvents (e.g., DMF) .
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Reagent compatibility : Fails to react with weakly nucleophilic organozinc species (e.g., methylzinc chloride below 60°C) .
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Isomer separation : E/Z isomers require chromatographic resolution due to similar polarity .
Comparative Reactivity of Analogues
| Compound | Substituents | Reactivity with PhC≡CZnCl | Notes |
|---|---|---|---|
| 3a | Z-configuration, ethyl | 87% GC/MS yield | No isolable product |
| 5a | E-configuration, methyl | 76% isolated yield | Stable under reflux |
Data from highlights configurational effects on reaction efficiency.
Spectroscopic Signatures
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Variations :
- Adamantane Derivatives (e.g., N-(Adamantan-1-ylmethyl)-4-methylaniline (13)): These compounds feature bulky adamantane groups instead of benzotriazole, leading to significant steric hindrance. This reduces reactivity in certain coupling reactions but enhances thermal stability .
- Alkenyl-Benzotriazole Derivatives (e.g., N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylprop-1-enyl]-N-methylaniline (3g)): The presence of an alkenyl chain introduces geometric isomerism (Z/E), which is absent in the target compound due to its rigid benzyl-substituted structure .
Isomerism and Stability
- Geometric Isomerism : Alkenyl-benzotriazole derivatives (e.g., 3d/4d) exhibit Z/E isomerism, requiring chromatographic separation. The target compound’s fully substituted benzyl group eliminates such isomerism, simplifying purification .
- Stability : Adamantane derivatives (e.g., 13) and benzotriazole analogs (e.g., 5a) show high thermal and chemical stability. The benzotriazole group in the target compound likely confers similar resistance to degradation .
Q & A
Basic: What are the standard synthetic routes for N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-4-methylaniline?
Methodological Answer:
The synthesis typically involves coupling benzotriazole derivatives with halogenated aromatic precursors. A common approach is the reaction of 1H-1,2,3-benzotriazole with 4-methylbenzyl chloride or bromide in the presence of a base (e.g., KOtBu or NaH) to form the benzotriazole-methylphenyl intermediate. Subsequent nucleophilic substitution with 4-methylaniline under controlled conditions (e.g., anhydrous dioxane, Pd catalysis) yields the target compound . For example:
- Step 1: Benzotriazole + 4-methylbenzyl chloride → Intermediate (base, 60–80°C, 8–12 hrs).
- Step 2: Intermediate + 4-methylaniline → Final product (Pd(dba)₂/BINAP, 100°C, 6–8 hrs).
Key Optimization: Use of Pd catalysts (e.g., Pd(dba)₂) improves regioselectivity and reduces side reactions like over-alkylation .
Advanced: How can reaction conditions be optimized to improve yield in benzotriazole-based coupling reactions?
Methodological Answer:
Optimization focuses on:
- Catalyst Systems: Pd(dba)₂ with BINAP ligand enhances coupling efficiency (yields up to 74% vs. 35% without ligands) .
- Solvent Choice: Anhydrous dioxane or THF minimizes hydrolysis of intermediates.
- Temperature Control: Reactions at 100°C for 8 hours balance kinetic activation and thermal decomposition risks .
- Workup Protocols: Rapid column chromatography (silica gel, hexane/EtOAc gradient) separates E/Z isomers, which are common in benzotriazole derivatives due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
